3-Chloro-7-(difluoromethoxy)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
3-Chloro-7-(difluoromethoxy)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines. These compounds have gained significant attention due to their potential therapeutic activities, particularly as nootropic and neuroprotective agents . Benzothiadiazines act as positive allosteric modulators of AMPA receptors, enhancing glutamatergic neurotransmission without the side effects typically associated with direct agonists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(difluoromethoxy)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-chloroaniline with difluoromethoxybenzene in the presence of a suitable catalyst and solvent. The reaction mixture is then subjected to cyclization and oxidation steps to form the desired benzothiadiazine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-(difluoromethoxy)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Chloro-7-(difluoromethoxy)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-7-(difluoromethoxy)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its role as a positive allosteric modulator of AMPA receptors. By binding to a specific site on the receptor, the compound enhances the receptor’s response to glutamate, leading to increased synaptic transmission and improved cognitive function . This modulation occurs without the side effects typically associated with direct agonists, making it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide (IDRA 21): Another benzothiadiazine compound with similar neuroprotective and nootropic effects.
Hydrochlorothiazide: A diuretic that shares the benzothiadiazine core structure but has different pharmacological properties.
Uniqueness
3-Chloro-7-(difluoromethoxy)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent .
Biological Activity
3-Chloro-7-(difluoromethoxy)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound notable for its unique structural features and potential biological activities. This compound, characterized by a benzo-thiadiazine core, has garnered attention in medicinal chemistry due to its promising applications in antiviral drug development and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C10H7ClF2N2O3S, with a molecular weight of approximately 282.65 g/mol. The presence of chlorine and difluoromethoxy groups enhances its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C10H7ClF2N2O3S |
Molecular Weight | 282.65 g/mol |
Structural Features | Benzo-thiadiazine core with chloro and difluoromethoxy substituents |
Biological Activity
Research indicates that compounds within the thiadiazine class exhibit various biological activities, particularly antiviral properties. Studies have shown that this compound can inhibit specific viral enzymes and pathways. The unique structural features may facilitate enhanced interaction with biological targets.
Antiviral Properties
- Mechanism of Action : The compound's antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes critical for the life cycle of viruses.
- Case Studies : In vitro studies have demonstrated the efficacy of this compound against various viral strains, indicating a potential role in developing antiviral therapies.
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound as a candidate for antiviral drug development. Key findings include:
- Inhibition Studies : The compound has shown significant inhibitory effects on viral replication in cell cultures.
- Structure-Activity Relationship (SAR) : The presence of the difluoromethoxy group appears to enhance the compound's potency compared to other thiadiazine derivatives.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals the unique properties of this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | Contains methoxy instead of difluoromethoxy | Potentially different biological activity due to methoxy group |
Thiadiazole derivatives | Similar thiadiazole ring structure | Often used in agricultural applications |
Benzo[d]thiadiazines | Variations in substitution patterns | Different reactivity profiles and biological activities |
Properties
Molecular Formula |
C8H5ClF2N2O3S |
---|---|
Molecular Weight |
282.65 g/mol |
IUPAC Name |
3-chloro-7-(difluoromethoxy)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H5ClF2N2O3S/c9-7-12-5-2-1-4(16-8(10)11)3-6(5)17(14,15)13-7/h1-3,8H,(H,12,13) |
InChI Key |
RYMRZOIXUAOVDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)S(=O)(=O)N=C(N2)Cl |
Origin of Product |
United States |
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